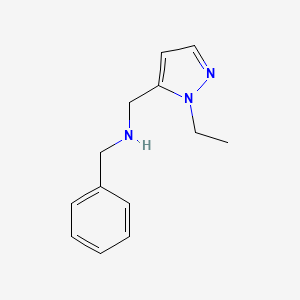

N-benzyl-1-(1-ethyl-1H-pyrazol-5-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-1-(1-ethyl-1H-pyrazol-5-yl)methanamine is a chemical compound with the molecular formula C13H17N3. It is a useful research chemical and has applications in various fields of scientific research. The compound features a benzyl group attached to a pyrazole ring, which is further substituted with an ethyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(1-ethyl-1H-pyrazol-5-yl)methanamine typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with benzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Analyse Des Réactions Chimiques

Types of Reactions

N-benzyl-1-(1-ethyl-1H-pyrazol-5-yl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that pyrazole derivatives, including those similar to N-benzyl-1-(1-ethyl-1H-pyrazol-5-yl)methanamine, exhibit significant anticancer properties. For instance, compounds derived from pyrazole structures have been shown to possess antiproliferative activity against various cancer cell lines. A study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative effects and the ability to modulate autophagy, suggesting potential as novel anticancer agents .

Chagas Disease Treatment

Another promising application is in the treatment of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. The optimization of compounds with pyrazole moieties has led to improved potency and metabolic stability, which are crucial for developing effective treatments against this disease .

Structure-Activity Relationship Studies

The structure of this compound allows for modifications that can enhance its biological activity. Structure–activity relationship (SAR) studies have been pivotal in identifying key functional groups that influence the efficacy and specificity of pyrazole derivatives. For example, modifications to the benzyl group or alterations in the pyrazole ring can significantly affect the compound's interaction with biological targets .

Case Study 1: Antiproliferative Properties

A study focusing on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides revealed that these compounds not only exhibited strong antiproliferative activity but also affected mTORC1 signaling pathways. This highlights their potential as therapeutic agents targeting cancer metabolism .

Case Study 2: Pyrazole Derivatives in Drug Discovery

Another investigation into pyrazole derivatives emphasized their versatility in drug discovery. The study identified several compounds with favorable pharmacokinetic profiles and low toxicity, making them suitable candidates for further development .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Significant anticancer properties; potential treatment for Chagas disease |

| Structure Activity | Modifications enhance biological activity; SAR studies essential for drug development |

| Case Studies | Antiproliferative effects noted; favorable pharmacokinetics and low toxicity observed |

Mécanisme D'action

The mechanism of action of N-benzyl-1-(1-ethyl-1H-pyrazol-5-yl)methanamine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-benzyl-1-(1-ethyl-1H-pyrazol-4-yl)methanamine: This compound has a similar structure but with the ethyl group attached to the 4-position of the pyrazole ring.

N-benzyl-1-(1-methyl-1H-pyrazol-5-yl)methanamine: This compound features a methyl group instead of an ethyl group on the pyrazole ring.

Uniqueness

N-benzyl-1-(1-ethyl-1H-pyrazol-5-yl)methanamine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the benzyl group also adds to its distinct properties compared to other similar compounds .

Activité Biologique

N-benzyl-1-(1-ethyl-1H-pyrazol-5-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in drug development, particularly focusing on its antimicrobial, antiviral, and anticancer activities.

Chemical Structure and Properties

This compound belongs to the class of pyrazole derivatives, which are known for their varied biological activities. The chemical structure can be represented as follows:

This compound features a benzyl group attached to a pyrazole ring, which plays a crucial role in its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It is suggested that this compound may act as an inhibitor or modulator of specific enzymes or receptors involved in cellular signaling pathways. The exact molecular targets remain under investigation, but its potential to influence enzyme activity could lead to significant therapeutic effects.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties . For instance, studies have shown that pyrazole derivatives can inhibit bacterial growth by interfering with folic acid synthesis, targeting enzymes such as dihydropteroate synthase. This mechanism is critical in the development of new antibiotics.

2. Antiviral Activity

The antiviral potential of this compound is also noteworthy. Pyrazole derivatives have been explored for their ability to combat viral infections by disrupting viral replication processes. The specific antiviral efficacy of this compound remains to be fully elucidated but aligns with the broader class of pyrazole compounds that show promise against various viral pathogens .

3. Anticancer Activity

This compound has demonstrated anticancer properties in preliminary studies. Compounds containing the 1H-pyrazole scaffold have been reported to inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers . These findings suggest that this compound could serve as a lead structure for developing novel anticancer agents.

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazole derivatives:

Propriétés

IUPAC Name |

N-[(2-ethylpyrazol-3-yl)methyl]-1-phenylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-2-16-13(8-9-15-16)11-14-10-12-6-4-3-5-7-12/h3-9,14H,2,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQPMGKGUUKXKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)CNCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.